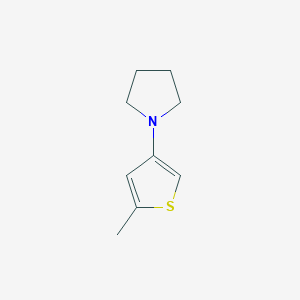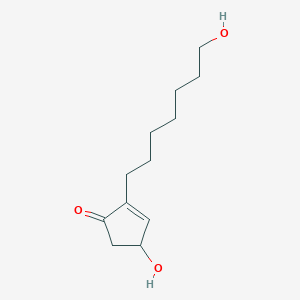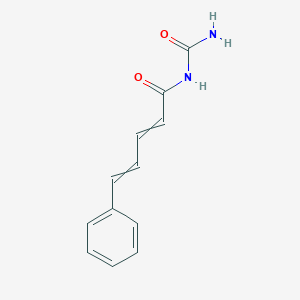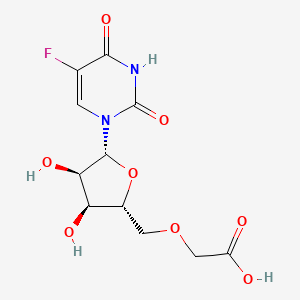
5'-O-(Carboxymethyl)-5-fluorouridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-O-(Carboxymethyl)-5-fluorouridine is a modified nucleoside derivative of 5-fluorouridine. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The modification involves the addition of a carboxymethyl group to the 5’ position of the ribose sugar, which can influence the compound’s biochemical properties and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(Carboxymethyl)-5-fluorouridine typically involves the following steps:
Starting Material: The synthesis begins with 5-fluorouridine.
Protection of Hydroxyl Groups: The hydroxyl groups of the ribose sugar are protected using suitable protecting groups.
Carboxymethylation: The protected 5-fluorouridine is then reacted with a carboxymethylating agent, such as chloroacetic acid, under basic conditions to introduce the carboxymethyl group at the 5’ position.
Deprotection: The protecting groups are removed to yield the final product, 5’-O-(Carboxymethyl)-5-fluorouridine.
Industrial Production Methods
Industrial production methods for 5’-O-(Carboxymethyl)-5-fluorouridine would likely involve similar steps but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, purification techniques like crystallization or chromatography would be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
5’-O-(Carboxymethyl)-5-fluorouridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
5’-O-(Carboxymethyl)-5-fluorouridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: It has potential as an anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 5’-O-(Carboxymethyl)-5-fluorouridine involves its incorporation into RNA or DNA, where it can disrupt normal nucleic acid function. The carboxymethyl group may enhance its binding affinity to certain enzymes or receptors, thereby increasing its efficacy. The molecular targets and pathways involved include inhibition of thymidylate synthase and incorporation into RNA, leading to faulty protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouridine: The parent compound, which lacks the carboxymethyl group.
5-Fluorouracil: A widely used anticancer drug with a similar mechanism of action.
5’-O-(Carboxymethyl)uridine: A similar compound without the fluorine atom.
Uniqueness
5’-O-(Carboxymethyl)-5-fluorouridine is unique due to the presence of both the fluorine atom and the carboxymethyl group. This combination can enhance its biochemical properties, such as increased stability and binding affinity, making it a promising candidate for further research and development in medicinal chemistry.
Propiedades
Número CAS |
64657-06-3 |
|---|---|
Fórmula molecular |
C11H13FN2O8 |
Peso molecular |
320.23 g/mol |
Nombre IUPAC |
2-[[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]acetic acid |
InChI |
InChI=1S/C11H13FN2O8/c12-4-1-14(11(20)13-9(4)19)10-8(18)7(17)5(22-10)2-21-3-6(15)16/h1,5,7-8,10,17-18H,2-3H2,(H,15,16)(H,13,19,20)/t5-,7-,8-,10-/m1/s1 |
Clave InChI |
JCRIWGXQGFKHPJ-VPCXQMTMSA-N |
SMILES isomérico |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COCC(=O)O)O)O)F |
SMILES canónico |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COCC(=O)O)O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B14505506.png)
![2,2'-([3,3'-Bithiophene]-2,2'-diyl)dipyridine](/img/structure/B14505521.png)
![Chloro[bis(trichloromethyl)]alumane](/img/structure/B14505524.png)
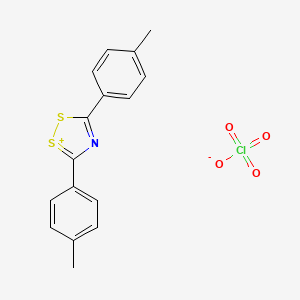
![Bicyclo[2.2.1]hept-5-en-2-ol, 2-[3-(1-ethoxyethoxy)propyl]-](/img/structure/B14505547.png)
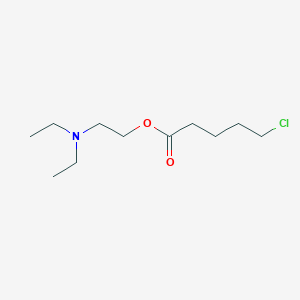

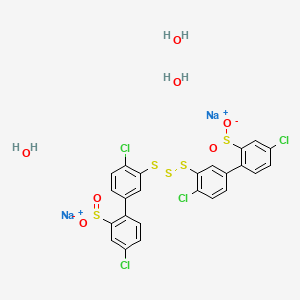


![Benzamide, N-[(4-nitrophenyl)methoxy]-](/img/structure/B14505581.png)
